potassium;4-[(E)-2-(2,4-dichlorophenyl)ethenyl]pyrimidine-2-thiolate
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Overview
Description
Potassium;4-[(E)-2-(2,4-dichlorophenyl)ethenyl]pyrimidine-2-thiolate is a chemical compound with the molecular formula C12H7Cl2KN2S and a molecular weight of 321.26 g/mol This compound is known for its unique structural properties, which include a pyrimidine ring substituted with a 2,4-dichlorophenyl group and a potassium thiolate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium;4-[(E)-2-(2,4-dichlorophenyl)ethenyl]pyrimidine-2-thiolate typically involves the reaction of 2,4-dichlorobenzaldehyde with a pyrimidine derivative under basic conditions. The reaction proceeds through a series of steps, including condensation, cyclization, and thiolation, to yield the final product. Common reagents used in this synthesis include potassium hydroxide, sulfur, and various organic solvents .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, it is likely that large-scale synthesis would follow similar routes as laboratory-scale synthesis, with optimizations for yield and purity. Industrial production may involve the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Potassium;4-[(E)-2-(2,4-dichlorophenyl)ethenyl]pyrimidine-2-thiolate can undergo various chemical reactions, including:
Oxidation: The thiolate group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding thiol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Potassium;4-[(E)-2-(2,4-dichlorophenyl)ethenyl]pyrimidine-2-thiolate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of potassium;4-[(E)-2-(2,4-dichlorophenyl)ethenyl]pyrimidine-2-thiolate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiolate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the 2,4-dichlorophenyl group can enhance the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
Potassium thiolate derivatives: Compounds with similar thiolate groups but different aromatic substituents.
Pyrimidine derivatives: Compounds with similar pyrimidine rings but different substituents on the phenyl group.
Uniqueness
Potassium;4-[(E)-2-(2,4-dichlorophenyl)ethenyl]pyrimidine-2-thiolate is unique due to its specific combination of a 2,4-dichlorophenyl group and a pyrimidine ring with a potassium thiolate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
potassium;4-[(E)-2-(2,4-dichlorophenyl)ethenyl]pyrimidine-2-thiolate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N2S.K/c13-9-3-1-8(11(14)7-9)2-4-10-5-6-15-12(17)16-10;/h1-7H,(H,15,16,17);/q;+1/p-1/b4-2+; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHEUTDPTXBEURT-VEELZWTKSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C=CC2=NC(=NC=C2)[S-].[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)/C=C/C2=NC(=NC=C2)[S-].[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2KN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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